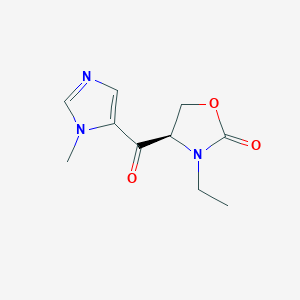![molecular formula C8H6BrNOS B12871416 2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
2-Bromo-6-(methylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNOS It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 2-position and a methylthio group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methylthio)benzo[d]oxazole typically involves the bromination of 6-(methylthio)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(methylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylthio group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or palladium on carbon with hydrogen gas.
Major Products
Substitution: Formation of 2-substituted derivatives such as 2-amino-6-(methylthio)benzo[d]oxazole.
Oxidation: Formation of 2-Bromo-6-(methylsulfinyl)benzo[d]oxazole or 2-Bromo-6-(methylsulfonyl)benzo[d]oxazole.
Reduction: Formation of 6-(methylthio)benzo[d]oxazole or this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(methylthio)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(methylthio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methylthio group can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthio-1,3-benzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1,3-benzoxazole: Lacks the methylthio group, affecting its overall chemical reactivity and biological activity.
6-Methylthio-1,3-benzoxazole:
Uniqueness
2-Bromo-6-(methylthio)benzo[d]oxazole is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C8H6BrNOS |
|---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
2-bromo-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChI-Schlüssel |
OEVNQFIGPWDUBX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)N=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)


![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)




![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)


![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)

